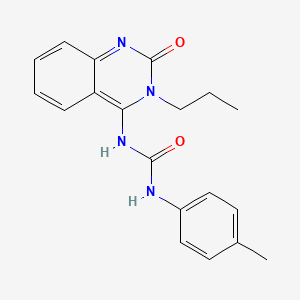![molecular formula C14H17ClFNO B2993516 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one CAS No. 2411250-25-2](/img/structure/B2993516.png)
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one, commonly known as 2-Fluoromethamphetamine (2-FMA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that exhibits similar effects to those of other amphetamines, such as increased wakefulness, alertness, and concentration. 2-FMA is widely used in scientific research to investigate the mechanisms of action and the biochemical and physiological effects of amphetamines.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one is similar to that of other amphetamines. It acts as a potent releaser of dopamine, norepinephrine, and serotonin, leading to increased neurotransmitter levels in the brain. This results in enhanced wakefulness, alertness, and concentration, as well as feelings of euphoria and increased sociability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, leading to a state of hyperarousal. Additionally, it enhances the release of neurotransmitters, leading to increased wakefulness, alertness, and concentration. However, prolonged use of this compound can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized and understood. Additionally, it is a potent and selective releaser of neurotransmitters, making it an ideal reference compound for studies investigating the effects of amphetamines on neurotransmitter release, uptake, and metabolism.
However, there are also several limitations to the use of this compound in laboratory experiments. Its effects are highly dependent on dose and route of administration, and its potency can vary widely between individuals. Additionally, prolonged use of this compound can lead to tolerance, dependence, and addiction, making it difficult to use in long-term studies.
Orientations Futures
There are several future directions for research on 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one and other amphetamine derivatives. One area of interest is the development of new amphetamine derivatives with improved selectivity and potency. Additionally, there is a need for more research on the long-term effects of amphetamines on the brain and body, as well as the development of new treatments for amphetamine addiction and dependence. Finally, there is a need for more research on the potential therapeutic uses of amphetamines, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one involves several steps, including the condensation of 2-fluorophenylacetonitrile with methylamine, followed by reduction with lithium aluminum hydride, and finally, chlorination with thionyl chloride. This method is relatively simple and efficient and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one is primarily used in scientific research to investigate the mechanisms of action and the biochemical and physiological effects of amphetamines. It is commonly used as a reference compound in studies that aim to identify and characterize new amphetamine derivatives. Additionally, this compound is used to investigate the effects of amphetamines on neurotransmitter release, uptake, and metabolism in the brain.
Propriétés
IUPAC Name |
2-chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c1-9-7-13(11-5-3-4-6-12(11)16)17(8-9)14(18)10(2)15/h3-6,9-10,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMOSNDGYILDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)C(C)Cl)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

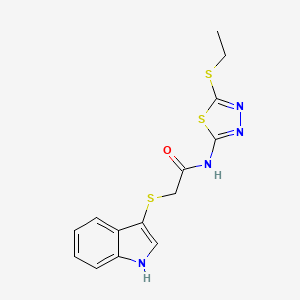
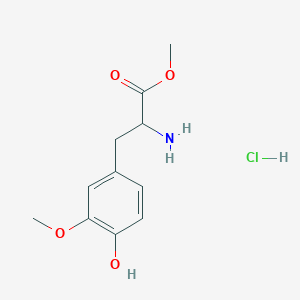
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)

![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2993441.png)
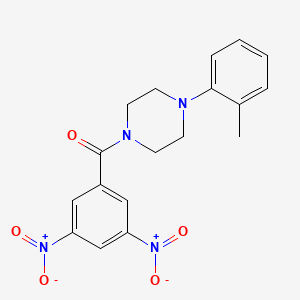
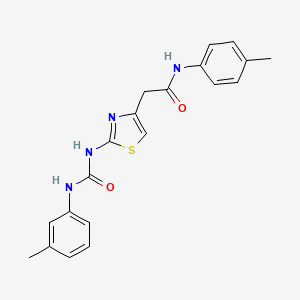
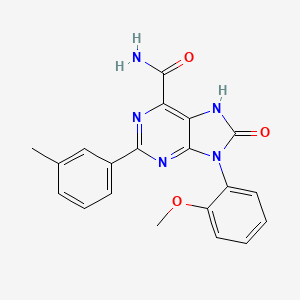
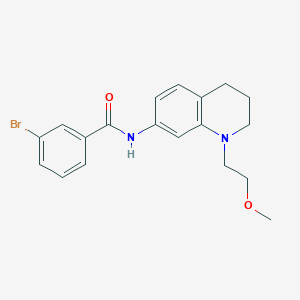
![2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2993448.png)


